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Introduction and Background

The human epidermal growth factor receptor 2 (HER2) is overexpressed in 20-30% of all breast cancer
cases, leading to increased cell proliferation, growth, and migration [1] [2]. Trastuzumab, a humanized
monoclonal IgG1 antibody, binds with high specificity to the HER2 receptor and is a cornerstone for treating
HER2-positive breast and gastric cancers [3]. For non-invasive imaging using Positron Emission
Tomography (PET), trastuzumab can be radiolabeled with the radiometal copper-64 (°4Cu, t1/2 = 12.7 h) [4].
This process requires the use of a bifunctional chelator (BFC) that is first conjugated to the antibody and

subsequently complexes the radiometal.

The selection of an appropriate BFC is critical for the stability and efficacy of the final
radioimmunoconjugate. While the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-
tetraacetic acid) has been widely used for this purpose, evidence suggests that triaza-macrocyclic chelators,
such as NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid), can offer superior performance
for coordinating copper-64 [5]. NODAGA forms complexes with ®4Cu under milder conditions and
demonstrates higher kinetic inertness in vivo, reducing transchelation to native copper-binding proteins like
superoxide dismutase and resulting in improved image contrast due to lower non-target organ uptake [4] [5].
This document provides a detailed protocol for the bioconjugation of NODAGA-NHS to trastuzumab, its

subsequent radiolabeling with copper-64, and a comparative analysis with the DOTA-trastuzumab conjugate.
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Comparative Analysis of Chelators

Chemical Properties

e NODAGA-NHS: The N-hydroxysuccinimide (NHS) ester is an activated carboxylic acid that facilitates
efficient conjugation to primary amines (lysine residues) on the antibody. The NODAGA chelator itself
is a triaza macrocycle with three carboxylate pendant arms [5].

e DOTA-NHS: Similarly functionalized with an NHS ester for bioconjugation, the DOTA chelator is a
larger tetraaza macrocycle with four carboxylate pendant arms [1].

The difference in denticity (number of donor atoms) and ring size significantly influences their coordination

chemistry with copper-64.

Performance Comparison

The table below summarizes key characteristics of DOTA and NODAGA when used for ®4Cu-labeling of

immunoconjugates.

Table 1: Comparative Analysis of DOTA and NODAGA for °#Cu-labeling of Inmunoconjugates

Parameter DOTA NODAGA

Macrocycle 12-membered tetraaza (cyclen) 9-membered triaza (TACN)

Structure

Labeling Requires higher temps (240°C) Achieves high RCC under mild conditions
Efficiency and longer times for high RCC [5]  (room temp, 15 min) [4]

In Vitro Stability Good stability in PBS and serum Excellent stability in PBS and serum; higher

[4] resistance to transchelation (e.g., against
EDTA) [4]
In Vivo Stability Prone to transchelation, leading Superior kinetic inertness, resulting in lower
to liver uptake [5] liver and non-target accumulation [5]
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Parameter DOTA NODAGA

Typical ~3.3 (with 20-fold molar excess) ~2.5 (with 20-fold molar excess) [5]
Conjugates per [5]

mAb

Detailed Experimental Protocols

NODAGA-NHS Conjugation to Trastuzumab

This protocol describes the covalent linking of NODAGA to primary amines on trastuzumab [2].
3.1.1 Materials and Reagents

e Trastuzumab (Herceptin), 10 mg/mL in 0.1 M Borate-Buffered Saline (BBS), pH 8.5 [2]
e NODAGA-NHS ester (CAS 1407166-70-4) [6]

e TraceSELECT Water or other ultra-pure, metal-free water

e PD-10 Desalting Columns (GE Healthcare) or equivalent

e 0.1 M Sodium Acetate buffer, pH 5.5

e Eppendorf LoBind tubes

3.1.2 Conjugation Procedure

e Preparation: Equilibrate a PD-10 column with 25 mL of 0.1 M sodium acetate buffer (pH 5.5). Pre-
chelate all buffers using Chelex-100 resin if necessary to remove trace metal contaminants.
¢ Reaction Mixture: In a LoBind tube, add 1 mL of trastuzumab solution (10 mg, 67 nmol). Gently

dissolve NODAGA-NHS in metal-free water to a concentration of 10 mg/mL. Add a 5- to 20-fold molar
excess of NODAGA-NHS (e.g., 335 nmol for a 5-fold excess, equating to ~158 pg of NODAGA-NHS

in 15.8 uL) to the antibody solution with gentle stirring [2].

¢ Incubation: Allow the reaction to proceed for 30 minutes at room temperature with continuous
gentle mixing. The reaction can also be performed at 4°C for 60 minutes if increased stability is
desired.

o Purification: Load the reaction mixture onto the pre-equilibrated PD-10 column. Elute with the
sodium acetate buffer (pH 5.5) and collect 0.5 mL fractions.

e Analysis: Determine the protein concentration in the collected fractions using a NanoDrop
spectrophotometer. Pool the fractions containing the purified NODAGA-trastuzumab conjugate.
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e Characterization: The average number of NODAGA chelators conjugated per antibody molecule can
be determined by Matrix-Assisted Laser Desorption/lonization Time-of-Flight Mass Spectrometry
(MALDI-TOF MS) by comparing the mass shift relative to unconjugated trastuzumab [2]. Typically, a
5- to 10-fold molar excess yields 2-3 chelators per antibody.

The following workflow diagram illustrates the entire process from conjugation to final quality control.
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Start: Prepare Trastuzumab
and NODAGA-NHS

Step 1: Conjugation Reaction
(30 min, Room Temperature)

Step 2: Purification
(PD-10 Size Exclusion Chromatography)

Step 3: Concentration Measurement
(NanoDrop Spectrophotometer)

y

Step 4: Conjugate Characterization
(MALDI-TOF MS)

Step 5: Radiolabeling with ¢4Cu
(15 min, Room Temperature)

Step 6: Purification & QC
(ITLC/HPLC, Stability Assay)

Final Product:
[64Cu]Cu-NODAGA-trastuzumab

Click to download full resolution via product page

Radiolabeling with Copper-64
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This protocol describes the radiolabeling of the NODAGA-trastuzumab conjugate to form the final PET

imaging agent [1] [4].

3.2.1 Materials and Reagents

NODAGA-trastuzumab conjugate (from previous section)

[6#Cu]CuClz in 0.1 M HCI (high molar activity)

1 M Sodium Acetate buffer, pH 5.5

0.1 M Phosphate Buffered Saline (PBS), pH 7

0.1 M Ethylenediaminetetraacetic acid (EDTA) solution in phosphate buffer, pH 7 (for iTLC)

3.2.2 Labeling Procedure

¢ Reaction Setup: To a vial containing 25-50 pg of NODAGA-trastuzumab, add 0.1 volume of 1 M
sodium acetate buffer, pH 5.5, to adjust and maintain the reaction pH between 5.0 and 5.5.
¢ Add Radionuclide: Add the desired activity of [¢4Cu]CuCl:2 (typically 50-200 MBQ) to the reaction
mixture.
¢ Incubation: Incubate the mixture for 15 minutes at room temperature with gentle shaking [1].
Under these optimized conditions, high radiochemical incorporation can be achieved.
¢ Quality Control (Instant Thin-Layer Chromatography - iTLC)
o Spot a small sample (~0.5 pL) of the reaction mixture on an iTLC strip.
o Develop the strip in a 0.1 M EDTA solution (pH 7).
o In this system, 64Cu-EDTA (free copper) migrates with the solvent front (Rf = 1.0), while
[6#Cu]Cu-NODAGA-trastuzumab remains at the origin (Rf = 0.0).
o Scan the strip with a radio-TLC scanner to determine the radiochemical conversion (RCC).
e Purification: If necessary, purify the labeled product using a PD-10 column pre-equilibrated with PBS
or a formulation buffer suitable for injection to remove any unreacted ¢4Cu. For in vitro studies, this
step may be omitted if the RCC is >95% [1].
o Sterile Filtration: Pass the final product through a 0.22 um sterile filter into a sterile, pyrogen-free
vial.

Quality Control and Characterization

A summary of the required quality control tests and their specifications for the final product is provided

below.

Table 2: Quality Control Tests and Specifications for [ °4Cu]Cu-NODAGA-trastuzumab
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Test Parameter Method Acceptance Criteria

Radiochemical Purity ITLC (EDTA buffer) or HPLC (SEC) >97% [1]

(RCP)

pH pH strip or pH meter 50-7.0

Visual Inspection Visual Clear, colorless solution, free of
particulate matter

Immunoreactive Binding assay with HER2-positive >85% (should be comparable to

Fraction cells (e.g., BT474) native trastuzumab) [4]

Stability ITLC after incubation in PBS/mouse RCP remains >90% [4]

serum (e.g., 24h, 37°C)

Expected Results and In Vivo Performance

Upon successful conjugation and radiolabeling, researchers can expect the following outcomes based on

published data:

¢ Radiochemical Yield: The protocol typically yields a radiochemical purity of >97% after purification
[1].

e Tumor Uptake: In murine models bearing HER2-expressing tumors, both [64Cu]Cu-NODAGA-
trastuzumab and [¢4Cu]Cu-DOTA-trastuzumab show high tumor uptake, ranging from 3-9%
injected dose per gram (%IDI/g) [1] [7].

o Key Differentiator: While tumor uptake may be similar, the critical advantage of the NODAGA
conjugate is its superior in vivo stability profile. This manifests as significantly reduced hepatic
accumulation and lower background signal in non-target tissues compared to the DOTA conjugate,
leading to enhanced tumor-to-background ratios in PET imaging [5]. This is visually summarized in
the diagram below, which contrasts the fates of the two conjugates in vivo.
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Troubleshooting and Technical Notes

¢ Low Radiochemical Conversion (RCC): Ensure the NODAGA-trastuzumab conjugate is free of
competing metal ions by using high-purity, metal-free water and buffers. Check the pH of the labeling
reaction, as a pH outside the optimal 5.0-5.5 range can reduce efficiency.

¢ Low Immunoreactivity: Excessive modification of lysine residues can impair the antibody's binding
to HERZ2. If immunoreactivity drops below 85%, reduce the molar excess of NODAGA-NHS used
during the conjugation step (e.g., from 10-fold to 5-fold) [4].

e Alternative Conjugation Strategy: For a more homogeneous conjugate and to better preserve
immunoreactivity, consider a site-specific strategy such as Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC). This involves first functionalizing trastuzumab with azide groups, followed

by conjugation to a NODAGA derivative containing a dibenzocyclooctyne (DBCO or ADIBO) group
[4].

Conclusion
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The bioconjugation of NODAGA-NHS to trastuzumab provides a robust and reliable method for producing
a highly effective immuno-PET agent for imaging HER2-positive cancers. The key advantage of NODAGA
over the traditionally used DOTA chelator lies in its ability to form more stable complexes with copper-64
under milder radiolabeling conditions, resulting in improved in vivo performance with reduced liver
uptake. The protocols outlined herein provide researchers with a detailed roadmap from synthesis to quality
control, enabling the development of a high-quality radiopharmaceutical for preclinical and clinical

applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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